molecular formula C9H12N2O2 B13299782 (1R)-1-(3-nitrophenyl)propan-1-amine

(1R)-1-(3-nitrophenyl)propan-1-amine

Cat. No.: B13299782
M. Wt: 180.20 g/mol
InChI Key: ONWQSIRAWSRGBH-SECBINFHSA-N
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Description

(1R)-1-(3-nitrophenyl)propan-1-amine is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-nitrophenyl)propan-1-amine typically involves the nitration of a suitable precursor, followed by reductive amination. One common method starts with the nitration of 3-nitrobenzaldehyde, which is then subjected to a reductive amination process using a reducing agent such as sodium borohydride in the presence of an amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-nitrophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of (1R)-1-(3-aminophenyl)propan-1-amine.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

(1R)-1-(3-nitrophenyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(3-nitrophenyl)propan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(4-nitrophenyl)propan-1-amine
  • (1R)-1-(2-nitrophenyl)propan-1-amine
  • (1R)-1-(3-nitrophenyl)butan-1-amine

Uniqueness

(1R)-1-(3-nitrophenyl)propan-1-amine is unique due to the specific position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Biological Activity

(1R)-1-(3-nitrophenyl)propan-1-amine, a chiral organic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a propan-1-amine backbone with a nitrophenyl substituent at the 3-position. Its molecular formula is C10H12N2O2C_{10}H_{12}N_{2}O_{2}, with a molecular weight of approximately 196.22 g/mol. The presence of the nitro group significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, modulating their activity and affecting metabolic pathways.
  • Receptor Binding : It may function as a ligand for certain receptors, influencing signaling pathways that regulate cellular functions.
  • Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, potentially leading to cytotoxic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, demonstrating potential as a lead compound in antibiotic development. The mechanism behind this activity may involve the disruption of bacterial cell wall synthesis or interference with metabolic processes .

Anticancer Activity

Preliminary studies have suggested that this compound possesses anticancer properties. It has shown significant cytotoxicity against cancer cell lines, including breast cancer cells (MCF-7). The compound's ability to induce apoptosis in these cells makes it a candidate for further exploration in cancer therapeutics .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Features
(1R)-1-(4-nitrophenyl)propan-1-amineAmineDifferent nitro position; varying biological effects
(1R)-1-(2-nitrophenyl)propan-1-amineAmineUnique properties due to nitro group positioning
(1R)-1-(3-nitrophenyl)butan-1-amineAmineLonger carbon chain; potential differences in activity

This table highlights how variations in the nitro group's position can lead to different reactivities and biological activities among similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Activity : A study published in PMC indicated that derivatives of related compounds showed significant cytotoxic effects on MCF-7 cells, suggesting that modifications to the structure could enhance anticancer efficacy .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of nitro-substituted amines, noting that compounds with similar structures demonstrated strong antibacterial activity against resistant strains .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(1R)-1-(3-nitrophenyl)propan-1-amine

InChI

InChI=1S/C9H12N2O2/c1-2-9(10)7-4-3-5-8(6-7)11(12)13/h3-6,9H,2,10H2,1H3/t9-/m1/s1

InChI Key

ONWQSIRAWSRGBH-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)[N+](=O)[O-])N

Canonical SMILES

CCC(C1=CC(=CC=C1)[N+](=O)[O-])N

Origin of Product

United States

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